molecular formula C15H17N5O3S B2571768 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097897-41-9

3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

カタログ番号: B2571768
CAS番号: 2097897-41-9
分子量: 347.39
InChIキー: ZTJXBJWNKWFWEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea” is a synthetic organic compound that features a complex structure with multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 1,2,5-thiadiazole derivatives. These intermediates are then subjected to further reactions, including nucleophilic substitution and urea formation, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the thiadiazole ring or the urea linkage, potentially yielding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of benzodioxole and thiadiazole exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.3 µM to 8.5 µM against pathogens such as Escherichia coli and Staphylococcus aureus .

This suggests that 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea may possess comparable or enhanced antimicrobial activity.

Anticancer Potential

The compound's structure indicates potential anticancer properties due to the presence of the benzodioxole moiety, which has been associated with various anticancer activities in literature. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions starting from intermediate compounds such as 1,3-benzodioxole and 1,2,5-thiadiazole derivatives. Key steps include:

  • Preparation of Intermediates : Synthesis of benzodioxole and thiadiazole derivatives.
  • Nucleophilic Substitution : Formation of urea through nucleophilic attack.
  • Optimization for Scalability : Industrial production may utilize continuous flow reactors and automated synthesis equipment to enhance efficiency and safety .

作用機序

The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

類似化合物との比較

Similar Compounds

  • **3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]amine
  • **3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate

Uniqueness

The uniqueness of “3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

生物活性

3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The compound's structure features a benzodioxole moiety and a piperidine ring substituted with a thiadiazole group, which may contribute to its pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S. The structural representation can be summarized as follows:

ComponentDescription
Benzodioxole A fused bicyclic structure known for various biological activities.
Thiadiazole A five-membered heterocyclic compound contributing to antimicrobial properties.
Piperidine A six-membered ring that enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole and thiadiazole exhibit notable antimicrobial properties. In studies assessing the antibacterial effects of similar compounds:

  • Compounds with the benzodioxole structure showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentration (MIC) values were reported between 0.3 µM and 8.5 µM against pathogens like Escherichia coli and Staphylococcus aureus .

These findings suggest that this compound may possess comparable or enhanced antimicrobial activity.

Anticancer Activity

The anticancer potential of compounds containing thiadiazole and piperidine has been documented extensively. For instance:

  • Compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic cancer (DAN-G cells) .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest, primarily due to interactions with specific cellular targets.

In a recent study focusing on structural modifications to enhance anticancer activity, it was found that the incorporation of thiadiazole significantly increased potency against lung cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Urease inhibitors derived from thiadiazole frameworks have been evaluated for their ability to reduce ammonia production in the gastrointestinal tract, presenting a therapeutic avenue for managing urea-related disorders .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antimicrobial Study : A series of benzodioxole derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications at the piperidine site could enhance antibacterial efficacy significantly.
  • Cytotoxicity Evaluation : Thiadiazole-containing compounds were tested on various cancer cell lines. Results demonstrated that structural variations influenced cytotoxicity levels, suggesting a strong structure–activity relationship (SAR).

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-15(18-11-1-2-12-13(7-11)23-9-22-12)17-10-3-5-20(6-4-10)14-8-16-24-19-14/h1-2,7-8,10H,3-6,9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJXBJWNKWFWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。